Pelargonidin 3-glucoside

Vue d'ensemble

Description

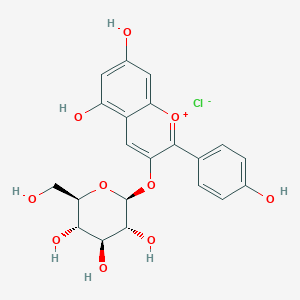

La callistephine (chlorure) est une anthocyanine, plus précisément le 3-O-glucoside de la pélargonidine. Les anthocyanines sont des pigments naturels responsables des couleurs rouges, violettes et bleues de nombreux fruits et légumes. La callistephine (chlorure) se trouve dans le jus de grenade, les fraises, le maïs violet et la peau des baies des raisins Cabernet Sauvignon et Pinot Noir .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La callistephine (chlorure) peut être synthétisée par une séquence de réactions biochimiques à partir du glucose. Ce processus implique le génie génétique pour créer des souches de bactéries Escherichia coli qui produisent les intermédiaires synthétiques nécessaires et le produit final . La voie de synthèse implique plusieurs étapes, y compris la glycosylation de la pélargonidine pour former le dérivé 3-O-glucoside.

Méthodes de production industrielle: La production industrielle de la callistephine (chlorure) est difficile en raison de la difficulté et du coût d'extraction et de purification des anthocyanines à partir des plantes. Les progrès de l'ingénierie métabolique et de la modification génétique des micro-organismes se sont avérés prometteurs pour la production d'anthocyanines à des concentrations plus élevées, ce qui pourrait rendre le processus adapté à la commercialisation .

Analyse Des Réactions Chimiques

Types de réactions: La callistephine (chlorure) subit diverses réactions chimiques, notamment:

Oxydation: La callistephine (chlorure) peut être oxydée pour former différents produits d'oxydation.

Réduction: Les réactions de réduction peuvent convertir la callistephine (chlorure) en ses formes réduites.

Substitution: Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la structure de l'anthocyanine.

Réactifs et conditions communs:

Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs: Borohydrure de sodium, hydrogène gazeux.

Réactifs de substitution: Chlorures d'acyle, halogénures d'alkyle.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire les dérivés d'anthocyanines réduits correspondants.

4. Applications de la recherche scientifique

La callistephine (chlorure) a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme colorant naturel et indicateur de pH en raison de ses propriétés de changement de couleur dans différents milieux de pH.

Biologie: Étudié pour ses propriétés antioxydantes et ses avantages potentiels pour la santé, notamment ses effets anti-inflammatoires et anticancéreux.

Médecine: Investigue son rôle dans la prévention des maladies cardiovasculaires et l'amélioration de la santé visuelle.

5. Mécanisme d'action

Le mécanisme d'action de la callistephine (chlorure) implique son interaction avec diverses cibles moléculaires et voies:

Activité antioxydante: La callistephine (chlorure) élimine les radicaux libres et les espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs.

Effets anti-inflammatoires: Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant l'inflammation.

Propriétés anticancéreuses: La callistephine (chlorure) induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses et inhibe leur prolifération en modulant les voies de signalisation.

Composés similaires:

Pélargonidine: La forme aglycone de la callistephine, sans la fraction glucose.

Cyanidine: Une autre anthocyanine présentant des propriétés antioxydantes et anti-inflammatoires similaires.

Delphinidine: Une anthocyanine avec trois groupes hydroxyle sur le cycle B, offrant des propriétés de couleur différentes.

Unicité de la callistephine (chlorure): La callistephine (chlorure) est unique en raison de son motif de glycosylation spécifique, qui influence sa solubilité, sa stabilité et sa biodisponibilité. Sa présence dans divers fruits et légumes en fait également un colorant naturel précieux avec des avantages potentiels pour la santé .

Applications De Recherche Scientifique

Antioxidant Properties

Pelargonidin 3-glucoside exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cells.

- Case Study : In a study assessing the protective effects of this compound on hepatocytes, it was found to alleviate hydrogen peroxide-induced oxidative damage by enhancing cellular antioxidant defenses .

Table 1: Antioxidant Activity of this compound

| Study | Model | Findings |

|---|---|---|

| Hepatocytes | Reduced oxidative damage from H2O2 | |

| Nanoliposomes | Protective effects against palmitic acid-induced injury |

Anti-Diabetic Effects

This compound has been investigated for its potential role in glucose metabolism regulation. Molecular docking studies suggest that it interacts with proteins involved in glucose homeostasis, indicating its possible use as a therapeutic agent for diabetes management.

- Research Findings : A study demonstrated that this compound may modulate the function of proteins like C1QL3 and CYBB, which are implicated in glucose metabolism . This interaction suggests a pathway through which pelargonidin could influence insulin sensitivity and glucose uptake.

Table 2: Effects on Glucose Metabolism

| Study | Mechanism | Outcome |

|---|---|---|

| Protein Interaction | Potential modulation of glucose metabolism | |

| Bioavailability | Enhanced absorption with modifications |

Liver Health and Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have identified this compound's role in managing lipid metabolism, particularly in conditions like NAFLD. Acetylated forms of this compound have shown promise in reducing lipid accumulation in hepatocytes.

- Findings : Research indicated that acetylated this compound activates the AMPK-mediated autophagy pathway, leading to decreased lipid synthesis and increased lipid oxidation .

Table 3: Impact on Liver Health

Cardiovascular Health

The anti-inflammatory properties of this compound contribute to cardiovascular health by potentially reducing markers of inflammation and improving endothelial function.

- Research Insights : In vitro studies have shown that pelargonidin can inhibit inflammatory pathways, suggesting its application in preventing cardiovascular diseases .

Table 4: Cardiovascular Applications

| Study | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Endothelial health | Improved endothelial function |

Food Science Applications

In food science, this compound is valued for its natural coloring properties and health benefits. It is used as a natural food dye and preservative due to its antioxidant capacity.

- Applications : Its stability can be enhanced through acetylation, making it suitable for various food products while retaining its bioactive properties .

Table 5: Food Science Applications

| Application | Description |

|---|---|

| Natural Coloring | Used as a food dye |

| Preservation | Acts as an antioxidant in food products |

Mécanisme D'action

The mechanism of action of callistephin (chloride) involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Callistephin (chloride) scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Properties: Callistephin (chloride) induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways.

Comparaison Avec Des Composés Similaires

Pelargonidin: The aglycone form of callistephin, lacking the glucose moiety.

Cyanidin: Another anthocyanin with similar antioxidant and anti-inflammatory properties.

Delphinidin: An anthocyanin with three hydroxyl groups on the B-ring, offering different color properties.

Uniqueness of Callistephin (chloride): Callistephin (chloride) is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its presence in various fruits and vegetables also makes it a valuable natural colorant with potential health benefits .

Activité Biologique

Pelargonidin 3-glucoside (P3G) is a prominent anthocyanin found primarily in strawberries and other red fruits. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and potential anti-cancer properties. This article provides a comprehensive overview of the biological activity of P3G, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

P3G is a glycosylated form of pelargonidin, characterized by its chemical structure:

- Chemical Formula : C_21H_21O_10

- Molecular Weight : 433.39 g/mol

The presence of the glucose moiety enhances its solubility and bioavailability compared to its aglycone counterpart.

1. Antioxidant Activity

P3G exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that P3G can scavenge free radicals and reduce oxidative damage in various cell types.

- Study Findings : P3G-loaded nanoliposomes demonstrated significant protective effects against palmitic acid-induced hepatocyte injury by reducing reactive oxygen species (ROS) production and mitochondrial dysfunction .

2. Anti-Inflammatory Effects

P3G has been shown to modulate inflammatory responses in several studies:

- Case Study : A study on rats with inflammatory bowel disease (IBD) revealed that dietary P3G reduced inflammation markers and improved gut health by restoring mucosal integrity and decreasing inflammatory cell infiltration .

- Mechanism : The anti-inflammatory action involves inhibition of nuclear factor kappa B (NF-κB) activation and modulation of mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .

3. Cardiovascular Benefits

P3G has been linked to improved cardiovascular health:

- Research Evidence : In metabolic syndrome models, P3G treatment resulted in lower systolic blood pressure, reduced abdominal fat, and improved cardiac function .

- Mechanism : The compound appears to enhance endothelial function and reduce lipid peroxidation, contributing to its cardioprotective effects.

4. Anti-Diabetic Properties

P3G shows promise in managing diabetes:

- Study Findings : P3G derived from wild raspberries was found to induce autophagy and positively modulate gut microbiota, which are beneficial for glycemic control .

- Effects on Insulin Sensitivity : In vitro studies suggest that P3G can improve insulin sensitivity by enhancing glucose uptake in muscle cells.

5. Potential Anti-Cancer Effects

Emerging evidence suggests that P3G may have anti-cancer properties:

- Mechanism : Research indicates that P3G can induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Case Study : In vitro studies showed that anthocyanin-rich extracts containing P3G inhibited the proliferation of human cancer cell lines, including colon and breast cancer cells .

Data Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939866 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18466-51-8 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELARGONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pelargonidin-3-glucoside?

A1: While the provided research papers don't explicitly state the molecular formula and weight of Pelargonidin-3-glucoside, they confirm its structure as an anthocyanin composed of pelargonidin (the aglycone) linked to a glucose molecule (the sugar moiety) at the 3-position. []

Q2: What spectroscopic techniques are useful for identifying Pelargonidin-3-glucoside?

A2: Researchers utilize various spectroscopic methods for Pelargonidin-3-glucoside characterization:

- UV/Vis Spectrophotometry: This technique helps quantify total anthocyanin content and assess color properties based on absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS): This method facilitates separation, identification, and quantification of individual anthocyanins, including Pelargonidin-3-glucoside, within complex mixtures like fruit extracts. [, , , , , ]

- Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR: This NMR technique helps determine the structure and conformation of Pelargonidin-3-glucoside, particularly the sugar attachment site and conformation. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Combined with multivariate analysis, FTIR can rapidly quantify Pelargonidin-3-glucoside and other nutritional components in complex matrices like potato powder. []

Q3: How does the structure of Pelargonidin-3-glucoside influence its color?

A3: The color of Pelargonidin-3-glucoside is influenced by the number and position of hydroxyl groups on its aglycone (pelargonidin) and by the presence of acylating groups. Acylation with cinnamic acid, for example, causes a bathochromic shift, shifting the color towards red. Glycosylation, on the other hand, leads to a hypsochromic shift, shifting the color towards blue. []

Q4: How stable is Pelargonidin-3-glucoside under different processing and storage conditions?

A4: Research indicates that Pelargonidin-3-glucoside's stability is affected by various factors:

- Temperature: High temperatures during processing and storage can accelerate the degradation of Pelargonidin-3-glucoside. Storage at low temperatures (0–5°C) was shown to improve retention in canned strawberries. [, ]

- pH: Pelargonidin-3-glucoside exhibits better stability in acidic conditions. Its degradation rate increases with increasing pH. []

- Ultrasound: While ultrasound is a potential alternative to heat treatment, high-intensity ultrasound can degrade Pelargonidin-3-glucoside, possibly due to the generation of hydroxyl radicals (•OH). []

Q5: Does the presence of other compounds, like ferulic acid, impact Pelargonidin-3-glucoside stability?

A5: Yes, research suggests that adding ferulic acid to a model system containing anthocyanins from purple corn cob, including Pelargonidin-3-glucoside, can enhance color stability during storage and heating. []

Q6: What is known about the bioavailability of Pelargonidin-3-glucoside?

A6: Research on the bioavailability of Pelargonidin-3-glucoside provides valuable insights:

- Absorption: Pelargonidin-3-glucoside is absorbed into the bloodstream after ingestion, but its bioavailability is generally low. [, ]

- Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid, forming Pelargonidin-3-glucoside monoglucuronide. [, ]

- Excretion: Both the intact Pelargonidin-3-glucoside and its glucuronide metabolite are excreted in urine. [, ]

- Factors Affecting Uptake: Factors like pH and the presence of glucose can influence cellular uptake of Pelargonidin-3-glucoside. Lower pH seems to enhance uptake, while glucose may compete for transport mechanisms. []

Q7: What are the potential health benefits associated with Pelargonidin-3-glucoside?

A7: While the provided research focuses primarily on chemical characterization, stability, and bioavailability, some studies suggest potential bioactivities:

- Antioxidant Activity: Anthocyanins, including Pelargonidin-3-glucoside, contribute to the antioxidant capacity of fruits like strawberries. [, , , , , , , ]

- Anticancer Potential: While limited, some studies suggest that pomegranate extracts rich in anthocyanins, including Pelargonidin-3-glucoside, exhibit anticancer activity in vitro. [, ]

- Radioprotective Effects: Studies indicate that strawberry extracts rich in Pelargonidin-3-glucoside may offer radioprotective effects in human lymphocytes, potentially by reducing oxidative damage. []

Q8: Are there potential applications of Pelargonidin-3-glucoside in the food industry?

A8: The vibrant color and potential health benefits of Pelargonidin-3-glucoside make it attractive for food applications:

- Natural Food Colorant: Pelargonidin-3-glucoside can be used as a natural red colorant in various food products, replacing synthetic dyes. []

- Functional Food Ingredient: Given its potential antioxidant and other bioactivities, Pelargonidin-3-glucoside could be incorporated into functional foods and beverages to enhance their nutritional value. [, , , ]

- Detailed Mechanism of Action: Investigating the specific mechanisms underlying the observed biological activities of Pelargonidin-3-glucoside is crucial. [, ]

- In Vivo Studies and Clinical Trials: More comprehensive in vivo studies and clinical trials are needed to validate the potential health benefits observed in vitro and to determine optimal dosages and potential synergistic effects with other bioactive compounds. []

- Formulation and Delivery: Developing efficient delivery systems to enhance the bioavailability and targeted delivery of Pelargonidin-3-glucoside could improve its efficacy in vivo. []

- Safety and Toxicity: While generally considered safe, long-term toxicity studies are essential to ensure the safety of Pelargonidin-3-glucoside for human consumption. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.